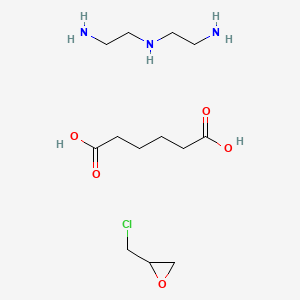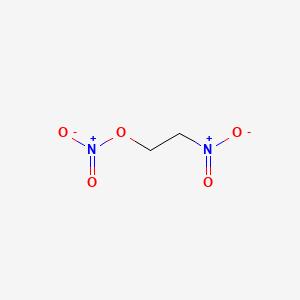![molecular formula C8H8FNO B14164716 3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine CAS No. 1196151-77-5](/img/structure/B14164716.png)
3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound that belongs to the pyrano[4,3-B]pyridine family. This compound is characterized by its fused pyridine and pyran rings, with a fluorine atom attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, hydrazine hydrate, and phenyl chloroformate . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrano[4,3-B]pyridine derivatives.
Applications De Recherche Scientifique
3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
Mécanisme D'action
The mechanism of action of 3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine include:
- 3-Amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine
- 7,7-Dimethyl-2-oxo-3-cyano-1,2,7,8-tetrahydro-5H-pyrano[4,3-B]pyridine
- Pyrano[3,4-B]furo[2,3-B]pyridine derivatives
Uniqueness
The uniqueness of this compound lies in its fluorine substitution, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This makes it a valuable compound for studying the effects of fluorine substitution in heterocyclic compounds.
Propriétés
Numéro CAS |
1196151-77-5 |
|---|---|
Formule moléculaire |
C8H8FNO |
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
3-fluoro-7,8-dihydro-5H-pyrano[4,3-b]pyridine |
InChI |
InChI=1S/C8H8FNO/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5H2 |
Clé InChI |
OCPPFEJEMDXSPT-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1N=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


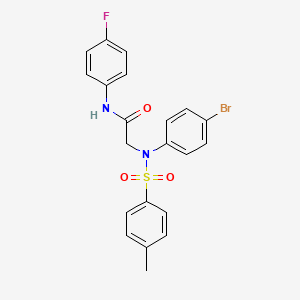
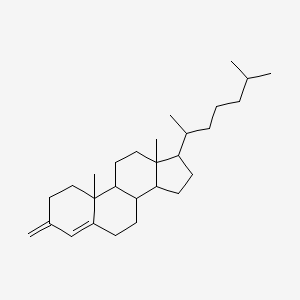
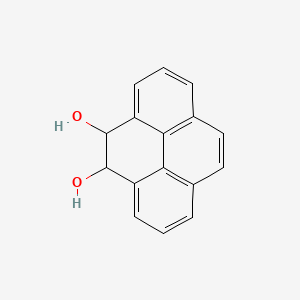
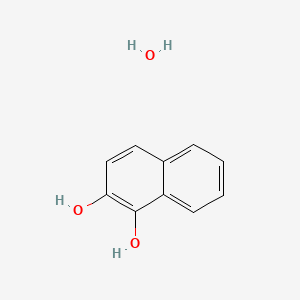
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
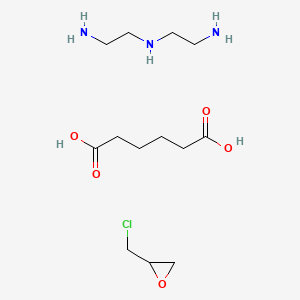
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
